2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a dimethyl substitution, and an oxadiazole ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the oxadiazole moiety. Common reagents used in these reactions include chlorinating agents, dimethylating agents, and oxadiazole precursors. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the chlorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetamide
- N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- 4-chloro-3,5-dimethylphenoxy-N-ethylacetamide
Uniqueness
What sets 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-10-16(11-14(2)19(13)21)26-12-17(25)22-9-8-18-23-20(24-27-18)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,25) |
InChI Key |
PGUMRSKCKBGKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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